molecular formula C12H10BFO3 B3060252 2-(2-Fluorophenoxy)phenylboronic acid CAS No. 2096332-91-9

2-(2-Fluorophenoxy)phenylboronic acid

Cat. No.: B3060252
CAS No.: 2096332-91-9
M. Wt: 232.02
InChI Key: OOFYYQYVBIBURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)phenylboronic acid (FPBA) is a boronic acid used in diverse fields such as pharmaceuticals, materials science, and catalysis. It is used for the preparation of biologically active biphenyls and arylboron difluoride Lewis acids .


Molecular Structure Analysis

The molecular weight of FPBA is 232.02 . The empirical formula is C12H10BFO3 . The molecule consists of two phenyl rings, one of which is substituted with a fluorine atom and the other with a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving FPBA are not detailed in the search results, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .


Physical and Chemical Properties Analysis

FPBA is a solid compound . Its density is predicted to be 1.30±0.1 g/cm3, and its boiling point is predicted to be 348.5±52.0 °C .

Scientific Research Applications

Anticancer Potential

  • Oncological Applications : Phenylboronic acid derivatives, including compounds similar to 2-(2-Fluorophenoxy)phenylboronic acid, have shown significant antiproliferative and proapoptotic effects in cancer research. For example, certain phenylboronic acids induced apoptosis in ovarian cancer cells through cell cycle arrest, highlighting their potential as novel anticancer agents (Psurski et al., 2018).

Chemical Synthesis

  • Catalytic Applications : Phenylboronic acids have been employed as catalysts in chemical synthesis. An example includes the synthesis of benzoxazole derivatives from salicylaldehydes and o-aminophenols, characterized by mild conditions and high purity of products (López-Ruiz et al., 2011).

Protein Labeling

  • Bioconjugation and Protein Probing : Complexes of phenylboronic acids with amino phenolic compounds have been utilized for non-covalent protein fluorescence labeling. These complexes show enhanced fluorescence and affinity towards proteins, making them suitable for efficient bioconjugation (Martínez-Aguirre et al., 2021).

Material Science

  • Silicon-Containing Drug Synthesis : Derivatives of phenylboronic acids, such as 4-((2-Halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids, have been proposed as potential building blocks in the synthesis of silicon-containing drugs, demonstrating their significance in material science (Troegel et al., 2009).

Environmental and Analytical Chemistry

  • Glucose Sensing : Phenylboronic acids have been explored for glucose sensing. For instance, aggregates of an amphiphilic monoboronic acid were used for sensitive and selective fluorescent sensing of glucose in aqueous solutions (Huang et al., 2013).
  • Detection and Imaging of Hydrogen Peroxide : Phenylboronic acid-based probes have been developed for the detection and imaging of hydrogen peroxide, utilizing their significant chemical-shift change in response to H2O2 (Nonaka et al., 2015).

Bioorganic Chemistry

  • Antifungal Activity : Phenylboronic acids, including formylphenylboronic acids, have demonstrated antifungal activity against various fungal strains. The tautomeric equilibrium and the position of substituents were found crucial in their antifungal efficacy (Borys et al., 2019).

Safety and Hazards

FPBA is classified as a combustible solid . It is harmful if swallowed and should not be inhaled . Contact with skin and eyes should be avoided . In case of contact, rinse thoroughly with water .

Properties

IUPAC Name

[2-(2-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYYQYVBIBURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256833
Record name Boronic acid, B-[2-(2-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-91-9
Record name Boronic acid, B-[2-(2-fluorophenoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(2-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenoxy)phenylboronic acid
Reactant of Route 6
2-(2-Fluorophenoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.